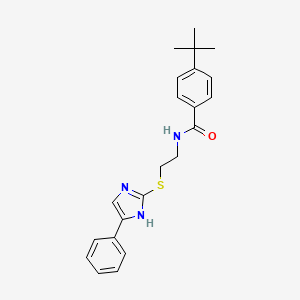
4-(tert-butyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-butyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. This compound is also known as TAK-659 and is a selective inhibitor of spleen tyrosine kinase (SYK).
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide involves the inhibition of SYK. SYK is a tyrosine kinase that is involved in various signaling pathways in the body, including those related to B-cell receptor signaling, Fc receptor signaling, and integrin signaling. By inhibiting SYK, the compound can block these signaling pathways and prevent the activation of immune cells, leading to a reduction in inflammation and immune responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(tert-butyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide are primarily related to its inhibition of SYK. The compound has been found to reduce the activation of immune cells, including B-cells and T-cells, leading to a reduction in inflammation and immune responses. This makes it a potential therapeutic agent for various autoimmune diseases, cancer, and inflammatory disorders.
Advantages and Limitations for Lab Experiments
The advantages of 4-(tert-butyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide for lab experiments include its potent inhibitory effects on SYK, which makes it a useful tool for studying various signaling pathways in the body. However, the compound also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on 4-(tert-butyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide. These include:
1. Further studies on the safety and efficacy of the compound in humans, including clinical trials.
2. Exploration of the compound's potential as a therapeutic agent for various autoimmune diseases, cancer, and inflammatory disorders.
3. Investigation of the compound's effects on other signaling pathways in the body, including those related to T-cell receptor signaling and cytokine signaling.
4. Development of more potent and selective inhibitors of SYK based on the structure of 4-(tert-butyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide.
Conclusion:
In conclusion, 4-(tert-butyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a promising compound with potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. The compound's potent inhibitory effects on SYK make it a potential therapeutic agent for various autoimmune diseases, cancer, and inflammatory disorders. However, further studies are needed to determine its safety and efficacy in humans and to explore its potential as a tool for studying various signaling pathways in the body.
Synthesis Methods
The synthesis of 4-(tert-butyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide involves a series of chemical reactions. The starting materials for the synthesis include 5-phenyl-2-mercaptoimidazole, tert-butyl 4-aminobenzoate, and 2-bromoethyl tert-butyl carbonate. The reaction involves the coupling of these compounds using various reagents and catalysts, resulting in the formation of the final product.
Scientific Research Applications
The scientific research application of 4-(tert-butyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is primarily focused on its potential as a therapeutic agent for various diseases. The compound has been found to have potent inhibitory effects on SYK, which is a key player in various signaling pathways in the body. This makes it a promising candidate for the treatment of autoimmune diseases, cancer, and inflammatory disorders.
properties
IUPAC Name |
4-tert-butyl-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-22(2,3)18-11-9-17(10-12-18)20(26)23-13-14-27-21-24-15-19(25-21)16-7-5-4-6-8-16/h4-12,15H,13-14H2,1-3H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCFBYCKQUYFJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


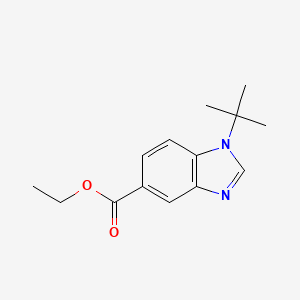
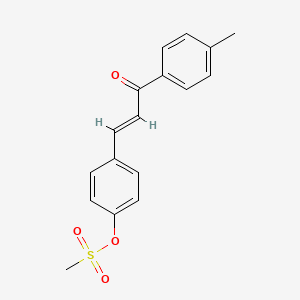
![Methyl 4-[({4-[bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoate](/img/structure/B2857281.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2857282.png)
![[1,1'-Biphenyl]-2,3',4,5',6-pentaol hydrate](/img/structure/B2857284.png)
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2857287.png)


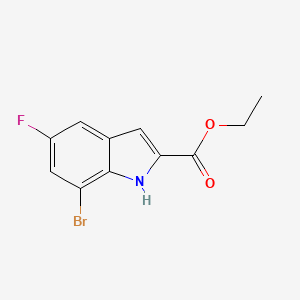
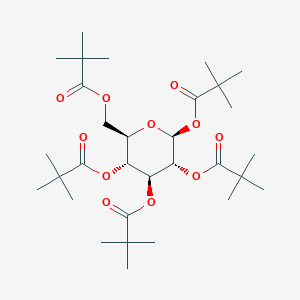
![Ethyl 3-[(2-fluorobenzoyl)amino]-3-(3-nitrophenyl)propanoate](/img/structure/B2857293.png)

![N-[4-Hydroxy-3-[3-(methoxymethyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2857300.png)